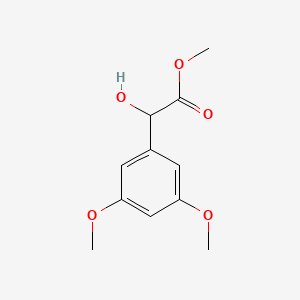

3,5-Dimethoxymandelic acid, methyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 2-(3,5-dimethoxyphenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACADWDDPIZEZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C(=O)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Natural Occurrence of 3,5 Dimethoxymandelic Acid and Its Esters

Botanical and Biological Sources of 3,5-Dimethoxymandelic Acid

The natural occurrence of 3,5-Dimethoxymandelic acid has been identified in specific plant tissues, highlighting its role as a secondary metabolite. While the full scope of its distribution in the plant kingdom is not yet exhaustively mapped, research has pinpointed its presence in certain species.

Presence in Plant Extracts (e.g., Carica papaya, Quercus species)

Scientific literature has confirmed the presence of 3,5-Dimethoxymandelic acid in the bark of Quercus faginea, the Portuguese oak. A study focused on the chemical composition of bark from mature Quercus faginea trees identified 3,5-Dimethoxymandelic acid as a constituent of the lipophilic extracts obtained from the bark. The analysis was conducted on bark samples collected from two different sites, and the compound was detected in the dichloromethane (B109758) extracts.

In contrast, extensive phytochemical investigations of various parts of the Carica papaya plant, including leaves and seeds, have not reported the presence of 3,5-Dimethoxymandelic acid or its methyl ester. These studies have identified a wide array of other compounds, such as alkaloids, flavonoids, and phenolic acids, but the target compound of this article has not been listed among them.

The following table summarizes the findings regarding the presence of 3,5-Dimethoxymandelic acid in the mentioned plant species.

| Plant Species | Part of Plant | Presence of 3,5-Dimethoxymandelic Acid | Reference |

|---|---|---|---|

| Quercus faginea (Portuguese Oak) | Bark | Present | energy.gov |

| Carica papaya (Papaya) | Leaves, Seeds | Not Reported | N/A |

Methodological Approaches for Isolation from Natural Matrices

The isolation and identification of 3,5-Dimethoxymandelic acid from natural sources like Quercus faginea bark involve a series of sophisticated analytical techniques. The process typically begins with the extraction of compounds from the plant material, followed by separation and identification.

In the case of its discovery in Quercus faginea bark, the methodological approach involved the following key steps:

Sample Preparation: The bark was air-dried, ground into a fine powder, and sieved to obtain a uniform particle size. This ensures efficiency and consistency during the extraction process.

Extraction: A lipophilic extraction was performed using dichloromethane. This solvent is effective in dissolving non-polar compounds, which includes a range of secondary metabolites.

Analysis and Identification: The resulting extract was then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Prior to analysis, the compounds in the extract were derivatized to make them more volatile and suitable for GC analysis. This derivatization step is crucial for the accurate identification of compounds like phenolic acids. The identification of 3,5-Dimethoxymandelic acid was achieved by comparing the mass spectrum of the detected compound with spectral libraries.

This methodology is a standard and powerful approach for the analysis of complex mixtures of natural products, allowing for the separation and confident identification of individual components. The choice of solvent and analytical technique is critical and is tailored to the chemical properties of the target compounds.

The following table provides a summary of the analytical methods employed in the identification of 3,5-Dimethoxymandelic acid in Quercus faginea bark.

| Step | Method | Purpose |

|---|---|---|

| Sample Preparation | Air-drying, grinding, and sieving | To create a homogenous sample for efficient extraction. |

| Extraction | Dichloromethane extraction | To isolate lipophilic compounds from the bark. |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify the individual components of the extract. |

| Identification | Mass spectral library comparison | To confirm the chemical structure of the isolated compound. |

Synthetic Methodologies for 3,5 Dimethoxymandelic Acid, Methyl Ester

Chemical Synthesis Pathways

The synthesis of 3,5-Dimethoxymandelic acid, methyl ester can be approached through direct modification of the corresponding carboxylic acid or by building the molecular framework from simpler precursors.

Esterification Reactions of 3,5-Dimethoxymandelic Acid

Esterification is a direct and common method for converting 3,5-Dimethoxymandelic acid into its methyl ester derivative. This transformation can be accomplished through several protocols, varying in their catalytic systems and reaction conditions.

The Fischer esterification is a classic method that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca For the synthesis of this compound, this involves reacting the parent acid with methanol (B129727). The reaction is an equilibrium process, and to achieve high yields, conditions are manipulated to favor the formation of the ester. masterorganicchemistry.comyoutube.com This is typically done by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed during the reaction. masterorganicchemistry.comyoutube.com The process is generally carried out under reflux conditions to ensure a sufficient reaction rate. wvu.edu

| Parameter | Description |

| Reactants | 3,5-Dimethoxymandelic acid, Methanol (in excess) |

| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) |

| Conditions | Reflux temperature |

| Key Principle | Equilibrium driven towards products by excess alcohol or water removal. masterorganicchemistry.com |

This technique is the mechanistic basis for the Fischer esterification and focuses on the role of the acid catalyst. researchgate.net The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). masterorganicchemistry.comchemguide.co.uk The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation regenerates the acid catalyst and provides the final ester product. chemguide.co.uk

Mechanism of Acid-Catalyzed Esterification

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (methanol) attacks the activated carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination: A molecule of water, a good leaving group, is eliminated. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester. chemguide.co.uk

For substrates that are sensitive to the harsh conditions of strong acid and heat, milder methods such as the Steglich esterification are employed. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The reaction is known for its mild conditions, often proceeding efficiently at room temperature. wikipedia.org

The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate can be directly attacked by the alcohol, but the addition of DMAP accelerates the reaction and suppresses a common side reaction—the rearrangement of the intermediate to a stable N-acylurea. organic-chemistry.orgwikipedia.org DMAP acts as an acyl transfer agent, forming a reactive acylpyridinium species that is readily attacked by methanol. organic-chemistry.org A key feature of this method is the formation of dicyclohexylurea (DCU), a solid byproduct that is insoluble in most organic solvents and can be easily removed by filtration, driving the reaction to completion. wikipedia.org

| Reagent | Function |

| 3,5-Dimethoxymandelic acid | Carboxylic acid substrate |

| Methanol | Alcohol |

| Dicyclohexylcarbodiimide (DCC) | Dehydrating/Coupling agent, activates the carboxylic acid. wikipedia.org |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst, accelerates the reaction and prevents side products. organic-chemistry.org |

| Solvent | Aprotic solvent (e.g., Dichloromethane) |

Precursor Chemistry and Derivatization Routes

An alternative to direct esterification is the synthesis of the core mandelic acid structure from simpler aromatic precursors, followed by esterification.

A common and logical precursor for the synthesis of 3,5-dimethoxymandelic acid is 3,5-dimethoxybenzaldehyde (B42067). mdma.ch The transformation of the aldehyde functional group into the α-hydroxy acid characteristic of mandelic acid is typically achieved through a two-step process involving a cyanohydrin intermediate. youtube.comlibretexts.org

First, 3,5-dimethoxybenzaldehyde undergoes a nucleophilic addition reaction with a cyanide anion (from a source like KCN or NaCN) to form the corresponding cyanohydrin, 3,5-dimethoxymandelonitrile. wikipedia.org This reaction creates the new carbon-carbon bond and introduces the nitrile group.

In the second step, the nitrile group of the cyanohydrin is hydrolyzed under acidic conditions. This converts the nitrile (-C≡N) into a carboxylic acid (-COOH), yielding 3,5-dimethoxymandelic acid. youtube.com This product can then be isolated and subsequently esterified with methanol using one of the methods described previously (e.g., Fischer or Steglich esterification) to obtain the final target compound, this compound.

Synthetic Sequence from Benzaldehyde Precursor

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Cyanohydrin Formation | 3,5-dimethoxybenzaldehyde, NaCN, H⁺ | 3,5-dimethoxymandelonitrile |

| 2 | Nitrile Hydrolysis | 3,5-dimethoxymandelonitrile, H₃O⁺, heat | 3,5-Dimethoxymandelic acid |

| 3 | Esterification | 3,5-Dimethoxymandelic acid, Methanol, Catalyst | this compound |

Conversion from Related Mandelic Acid Derivatives

The most direct synthetic route to this compound is the esterification of its corresponding carboxylic acid, 3,5-dimethoxymandelic acid. This transformation can be achieved through several established chemical methods, which involve reacting the carboxylic acid with methanol in the presence of a catalyst.

One of the most common methods is the Fischer-Speier esterification . This reaction typically involves heating the carboxylic acid and an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol. A similar approach has been successfully used for the synthesis of methyl esters of other substituted benzoic acids, such as gallic acid and 3,4,5-trimethoxybenzoic acid, indicating its applicability to this substrate. cyberleninka.ru

Another powerful technique is the Steglich esterification , which is particularly useful for sterically hindered substrates and can be performed at room temperature. organic-chemistry.org This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). The addition of a catalytic amount of DMAP significantly accelerates the DCC-activated esterification, suppressing the formation of side products and leading to high yields of the desired ester. organic-chemistry.org This method's efficiency, even for sensitive or sterically demanding carboxylic acids, makes it a valuable alternative to traditional acid-catalyzed methods. organic-chemistry.org

The table below summarizes these primary methods for the conversion of 3,5-dimethoxymandelic acid to its methyl ester.

| Method | Reagents | Typical Conditions | Advantages | Reference |

| Fischer-Speier Esterification | Methanol (excess), H₂SO₄ (catalyst) | Reflux | Simple reagents, cost-effective | cyberleninka.ru |

| Steglich Esterification | Methanol, DCC, DMAP (catalyst) | Room Temperature | High yields, mild conditions, suitable for sensitive substrates | organic-chemistry.org |

Enzymatic and Biocatalytic Syntheses of Related Mandelic Esters

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds like mandelic acid esters. mdpi.comnih.gov These processes leverage the high efficiency and stereoselectivity of enzymes, primarily lipases and esterases, to achieve high enantiomeric purity. mdpi.comresearchgate.net While specific studies on this compound are not detailed, the principles are widely applied to a range of substituted mandelic acids and their esters. researchgate.net

The primary biocatalytic strategy employed is the kinetic resolution of a racemic mixture of the mandelic ester. In this process, an enzyme selectively catalyzes the reaction of one enantiomer while leaving the other unreacted. For instance, lipases are frequently used for the stereoselective hydrolysis of racemic methyl mandelate (B1228975). mdpi.comresearchgate.net The enzyme specifically hydrolyzes one enantiomer of the ester (e.g., the (S)-ester) into the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) in high enantiomeric excess (ee). researchgate.net

Research has demonstrated the successful enzymatic resolution of various racemic 3- and 3,5-substituted mandelic acids using enzymes like Lipase PS 'Amano'. researchgate.net This highlights the versatility of lipases in accommodating different substitution patterns on the aromatic ring. Furthermore, whole-cell biotransformations using yeast, such as Saccharomyces cerevisiae, have been optimized for the asymmetric synthesis of (R)-(-)-mandelic acid methyl ester from a keto-ester precursor, achieving excellent conversion (99.4%) and enantiomeric excess (99.9%). researchgate.net

These biocatalytic approaches are central to producing optically pure mandelic acid derivatives, which are valuable building blocks in the pharmaceutical industry. nih.govresearchgate.net

| Enzyme/Biocatalyst | Reaction Type | Substrate Example | Product Example | Key Feature | Reference |

| Lipase (e.g., Lipase PS 'Amano') | Kinetic Resolution (Hydrolysis) | Racemic 3,5-substituted mandelic acid esters | Enantiopure mandelic acid and enantiopure ester | High enantioselectivity | researchgate.net |

| Lipase (e.g., from Candida antarctica) | Kinetic Resolution (Hydrolysis) | Racemic methyl/ethyl mandelate | Single-configuration mandelic acid | High product ee (>98%) | mdpi.com |

| Yeast (Saccharomyces cerevisiae) | Asymmetric Reduction | Methyl benzoylformate | (R)-(-)-mandelic acid methyl ester | High conversion and ee | researchgate.net |

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and selectivity while minimizing reaction time and the formation of byproducts. beilstein-journals.org This process involves the systematic variation of several key parameters, including temperature, solvent, catalyst concentration, and reaction time.

Key Parameters for Optimization:

Temperature: Reaction rates are highly sensitive to temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products, thus decreasing selectivity. For the synthesis of some esters, reflux conditions provide better homogenization and good conversion, but prolonged heating can reduce selectivity. scielo.br

Solvent: The choice of solvent can significantly influence reaction outcomes. For instance, in a study on silver(I)-promoted oxidative coupling of methyl esters, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene (B151609). scielo.br

Catalyst and Reagents: The type and amount of catalyst or reagents are crucial. In the Steglich esterification, using 3-10 mol% of DMAP as a catalyst is sufficient to dramatically accelerate the reaction. organic-chemistry.org In other reactions, optimizing the equivalents of an oxidizing agent, such as using 0.5 equivalents of Ag₂O, was found to be the most efficient for converting methyl esters into their desired products. scielo.br

Reaction Time: Optimizing the reaction time is essential to ensure the reaction goes to completion without allowing for the degradation of the product or the formation of byproducts. For example, a reaction time for an oxidative coupling was significantly reduced from 20 hours to 4 hours without a negative impact on conversion and selectivity. scielo.br

The following table provides a hypothetical example of how varying reaction conditions can impact the synthesis of an ester, based on principles observed in related chemical transformations.

| Parameter Varied | Condition A | Yield A | Condition B | Yield B | Observation |

| Temperature | 0 °C | 60% | Reflux (80 °C) | 92% | Higher temperature increased conversion. |

| Reaction Time | 4 hours | 91% | 20 hours | 75% | Extended time led to byproduct formation, reducing selectivity. scielo.br |

| Solvent | Dichloromethane | 85% | Acetonitrile | 93% | Acetonitrile provided a better balance of conversion and selectivity. scielo.br |

| Catalyst Loading | 1 mol% | 70% | 5 mol% | 95% | Optimal catalyst concentration is crucial for high yield. |

Modern approaches to reaction optimization increasingly utilize machine learning algorithms to explore the parameter space more efficiently and accelerate the discovery of optimal conditions. beilstein-journals.org

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are paramount in defining the molecular architecture of 3,5-Dimethoxymandelic acid, methyl ester. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to assemble a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized for a comprehensive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear in the range of δ 6.0-7.5 ppm. Specifically, the proton at the C4 position would likely appear as a triplet, while the protons at the C2 and C6 positions would appear as a doublet. The two methoxy (B1213986) groups (-OCH₃) attached to the aromatic ring would produce a sharp singlet around δ 3.8 ppm. The methyl ester protons (-COOCH₃) would also present as a singlet, typically slightly downfield from the methoxy group protons. The proton attached to the alpha-carbon (the carbon bearing the hydroxyl group) is anticipated to appear as a singlet around δ 5.0 ppm, and the hydroxyl proton (-OH) would show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-175 ppm. The carbons of the aromatic ring will appear between δ 100-160 ppm, with the carbons attached to the methoxy groups (C3 and C5) being the most downfield in this region. The alpha-carbon, bonded to the hydroxyl group, would likely resonate around δ 70-75 ppm. The carbons of the two aromatic methoxy groups and the methyl ester group will each produce a distinct signal in the upfield region of the spectrum, typically between δ 50-60 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C4) | ~6.5 | Triplet |

| Aromatic H (C2, C6) | ~6.6 | Doublet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methyl Ester (-COOCH₃) | ~3.7 | Singlet |

| Alpha-Proton (α-H) | ~5.1 | Singlet |

| Hydroxyl (-OH) | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 170-175 |

| Aromatic (C3, C5) | ~160 |

| Aromatic (C1) | ~140 |

| Aromatic (C2, C6) | ~105 |

| Aromatic (C4) | ~103 |

| Alpha-Carbon (α-C) | 70-75 |

| Methoxy (-OCH₃) | ~56 |

| Methyl Ester (-COOCH₃) | ~52 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and prominent band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, with the broadening attributed to hydrogen bonding. libretexts.orglibretexts.orgpressbooks.pub The carbonyl (C=O) stretching vibration of the ester group will give rise to a strong, sharp absorption band in the range of 1735-1750 cm⁻¹. libretexts.orgpressbooks.pub The C-O stretching vibrations of the ester and ether linkages are expected to appear in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations will likely be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce one or more bands in the 1450-1600 cm⁻¹ region. libretexts.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Hydroxyl (O-H) | 3200-3600 | Strong, Broad |

| Carbonyl (C=O) of Ester | 1735-1750 | Strong, Sharp |

| Aromatic C=C | 1450-1600 | Medium to Weak |

| C-O (Ester and Ether) | 1000-1300 | Strong |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | <3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve several key cleavages. A common fragmentation for esters is the loss of the alkoxy group (-OCH₃), which would result in a significant peak. libretexts.org Alpha-cleavage, the breaking of the bond between the alpha-carbon and the carbonyl group, is another characteristic fragmentation pathway for esters and could lead to the formation of a stable acylium ion. The presence of the hydroxyl group would also influence fragmentation, potentially leading to the loss of a water molecule (H₂O). The aromatic ring with its two methoxy groups provides a stable structural element, and fragments containing this moiety are expected to be prominent in the mass spectrum.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful hyphenated technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatized Forms

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar functional group into a more volatile and thermally stable form.

Trimethylsilylation is a common derivatization technique used to increase the volatility of compounds containing active hydrogen atoms, such as hydroxyl groups. researchgate.net In this process, the active hydrogen of the hydroxyl group in this compound is replaced by a trimethylsilyl (B98337) (TMS) group, -(Si(CH₃)₃). This is typically achieved by reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The resulting trimethylsilyl ether derivative is significantly more volatile and thermally stable, making it suitable for GC-MS analysis. The GC separation would be performed on a capillary column, and the mass spectrometer would then detect and identify the derivatized compound based on its characteristic retention time and mass spectrum. The mass spectrum of the TMS derivative would show a molecular ion peak corresponding to the increased molecular weight and would exhibit characteristic fragmentation patterns, often involving the loss of methyl groups or the entire TMS group. nih.govresearchgate.net

Summary of Analytical Techniques

| Technique | Information Provided | Key Features for this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Distinct signals for aromatic, methoxy, methyl ester, alpha, and hydroxyl protons. |

| ¹³C NMR | Carbon skeleton | Signals for carbonyl, aromatic, alpha, and methyl carbons. |

| IR Spectroscopy | Functional groups | Characteristic bands for -OH, C=O, C-O, and aromatic C=C bonds. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak and fragments from loss of -OCH₃, H₂O, and alpha-cleavage. |

| GC-MS | Separation and identification | Requires derivatization (e.g., trimethylsilylation) for volatility. |

High-Throughput Data Analysis in GC-MS Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolomics for profiling small, volatile, and thermally stable molecules. For compounds like this compound, which belong to the mandelic acid derivative family, GC-MS analysis typically requires a derivatization step to increase volatility and improve chromatographic behavior. mdpi.comnih.govnih.gov This is because the parent mandelic acid and its derivatives possess polar functional groups (hydroxyl and carboxyl groups) that make them unsuitable for direct GC analysis. mdpi.com Common derivatization agents include silylating reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

The complexity of data generated in high-throughput metabolomics studies necessitates sophisticated data processing workflows. nih.govspringernature.com A typical GC-MS metabolomics data analysis pipeline involves several key stages:

Data Acquisition: Raw data is collected from the GC-MS instrument, often a high-resolution time-of-flight (TOF) mass spectrometer, which generates a three-dimensional data set (retention time vs. mass-to-charge ratio vs. intensity). dbkgroup.org

Deconvolution: This is a critical step where mathematical algorithms are used to resolve co-eluting peaks and extract pure mass spectra for individual components from the complex chromatogram. dbkgroup.org Software packages like ChromaTOF, AMDIS, and AnalyzerPro are utilized for this purpose, each with different strengths in detecting and identifying components. dbkgroup.org

Compound Identification: The deconvoluted mass spectra are matched against spectral libraries such as the NIST Chemistry WebBook or the Golm Metabolome Database. springernature.com Identification is confirmed by comparing both the mass spectrum and the retention index (RI) of the analyte to those of an authentic standard. dbkgroup.org

Alignment and Normalization: To compare metabolite profiles across multiple samples, the detected peaks must be aligned based on their retention time and mass. The data is then normalized to correct for variations in sample loading and analytical drift.

Statistical Analysis: Multivariate statistical techniques, including Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are applied to the processed data to identify significant differences in metabolite profiles between sample groups. nih.gov

For mandelic acid derivatives, high-throughput analysis allows for the screening of numerous samples to understand metabolic perturbations related to exposure to precursors like styrene (B11656) or in studies of metabolic pathways. nih.govscielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HR-UPLC/MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS) or ultra-high-performance liquid chromatography (UPLC), is a powerful tool for analyzing non-volatile or thermally labile compounds in complex biological matrices such as urine and plasma. hmdb.caresearchgate.netnih.gov This makes it highly suitable for the direct analysis of this compound, and related metabolites without the need for derivatization.

The high separation efficiency of UPLC combined with the sensitivity and selectivity of tandem mass spectrometry (UPLC-MS/MS) enables the detection and quantification of low-concentration analytes in intricate mixtures. nih.govau.dk In a typical UPLC-MS/MS workflow, the sample is first subjected to a simple preparation step, such as protein precipitation or liquid-liquid extraction, to remove major interferences. nih.govresearchgate.net The extract is then injected into the UPLC system, where the analytes are separated on a reversed-phase column. researchgate.net

The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF, provides definitive identification and quantification. nih.govunimi.it Tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity by monitoring a specific precursor-to-product ion transition for the target analyte, minimizing matrix effects and improving signal-to-noise ratios. nih.gov For mandelic acid analysis in urine, LC-MS methods have been developed using negative selected ion monitoring (SIM) mode to enhance sensitivity and eliminate interferences, with characteristic m/z values selected for specific metabolites. researchgate.net

The key advantages of LC-MS/MS for analyzing compounds like this compound in complex mixtures include:

High Sensitivity: Capable of detecting compounds at picogram to femtogram levels. nih.gov

High Selectivity: MRM scans provide specificity even in the presence of co-eluting matrix components.

Structural Information: High-resolution MS and MS/MS fragmentation patterns aid in the structural elucidation of unknown metabolites. nih.gov

Versatility: Capable of analyzing a wide range of compounds with varying polarities. Ionization can be performed in both positive and negative modes to enhance metabolome coverage. au.dk

Chiral Separation Techniques for Enantiomeric Analysis

Many mandelic acid derivatives, including potentially this compound, possess a chiral center, meaning they can exist as a pair of non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different pharmacological and toxicological properties, their separation and individual quantification are critical. missouri.edu Both gas and liquid chromatography are employed for this purpose using chiral stationary phases (CSPs) or chiral mobile phase additives.

Chiral Gas Chromatography (GC): Chiral GC is effective for separating volatile enantiomers. Mandelic acid derivatives are typically analyzed on columns coated with cyclodextrin-based chiral selectors. mdpi.comnih.gov Different derivatives of the mandelic acid's carboxyl and hydroxyl groups are synthesized to optimize separation. mdpi.com Studies have shown that permethylated β-cyclodextrin selectors often provide high chiral selectivity for various mandelic acid esters. mdpi.com The choice of the cyclodextrin (B1172386) (α, β, or γ) and its derivatization influences the chiral recognition mechanism, which involves inclusion complexation and intermolecular interactions. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for enantiomeric separation due to its versatility. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for a broad range of racemic compounds. windows.netnih.gov For instance, columns like Chiralpak® and Lux® are commonly used. windows.net The separation of mandelic acid derivatives has been achieved on these columns using various mobile phases, including normal-phase, polar-organic, and reversed-phase modes. windows.netresearchgate.net

Another approach in HPLC involves using chiral mobile phase additives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which form diastereomeric complexes with the enantiomers in the solution, allowing for their separation on a standard achiral column. researchgate.net The resolution is influenced by factors such as the type and concentration of the cyclodextrin, the mobile phase pH, and the organic modifier. scielo.brresearchgate.net

The table below summarizes representative conditions for the chiral separation of mandelic acid derivatives.

| Analytical Technique | Chiral Selector/Stationary Phase | Analyte Example | Key Separation Conditions | Reference |

| GC | Permethylated β-cyclodextrin | Mandelic acid methyl ester | Varies by derivative | mdpi.com |

| GC | Permethylated γ-cyclodextrin | Mandelic acid methyl ether | Varies by derivative | mdpi.com |

| HPLC | Hydroxypropyl-β-cyclodextrin (Mobile Phase Additive) | α-Cyclohexylmandelic acid | Mobile Phase: Acetonitrile (B52724)/Buffer | researchgate.net |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | Various pharmaceuticals | Mobile Phase: Hexane/IPA with additive | nih.gov |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | Various pharmaceuticals | Mobile Phase: Hexane/IPA with additive | windows.net |

Integrated and Hyphenated Analytical Platforms for Multi-Omics Research

Modern systems biology aims to provide a holistic understanding of biological systems by integrating data from various "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov The analysis of a single compound like this compound, can be placed into a broader biological context using integrated and hyphenated analytical platforms. researchgate.net

Multi-omics approaches seek to uncover the relationships between different types of biomolecules to understand complex biological processes and disease states. nih.gov For example, a change in the level of this compound (a metabolite) could be correlated with changes in the expression of specific proteins (proteomics) or genes (transcriptomics) involved in its metabolic pathway.

To facilitate such studies, analytical workflows are designed to extract multiple classes of molecules from a single biological sample. For instance, "3-in-1" extraction methods have been developed to simultaneously isolate proteins, lipids, and polar metabolites, allowing for subsequent analysis by LC-MS-based proteomics, lipidomics, and metabolomics from the same sample, thereby reducing biological variability. nih.gov

Hyphenated techniques, which couple two or more analytical methods, are central to multi-omics research. The coupling of liquid chromatography with mass spectrometry (LC-MS) is the cornerstone of proteomics and metabolomics. Further integration, such as incorporating ion mobility spectrometry (IMS-MS), can add another dimension of separation, enhancing peak capacity and aiding in the characterization of complex mixtures.

While direct multi-omics studies specifically featuring this compound are not prominent in the literature, its role could be elucidated within such a framework. If this metabolite is identified as a biomarker through a metabolomics study, its significance can be explored by integrating data from other omics layers. For example, transcriptomic data could reveal upregulation of genes encoding enzymes responsible for its synthesis, while proteomic data could confirm increased levels of these enzymes. This integrated approach provides a powerful strategy for moving from biomarker discovery to functional biological insight.

Chemical Transformations and Reaction Chemistry of 3,5 Dimethoxymandelic Acid, Methyl Ester

Ester Hydrolysis and Transesterification Reactions

The ester functional group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions. These processes are fundamental for converting the methyl ester into the corresponding carboxylic acid or other esters.

Ester Hydrolysis: Hydrolysis of the methyl ester to 3,5-Dimethoxymandelic acid can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of a dilute mineral acid (e.g., H₂SO₄ or HCl) and an excess of water. chemguide.co.uk The equilibrium is driven towards the products, 3,5-Dimethoxymandelic acid and methanol (B129727), by using a large volume of aqueous acid. commonorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that is more commonly used for complete hydrolysis. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). commonorganicchemistry.com The initial products are the corresponding carboxylate salt (e.g., sodium 3,5-dimethoxymandelate) and methanol. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid product. chemguide.co.uk

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. The process is typically an equilibrium reaction, and strategies such as using a large excess of the new alcohol or removing the methanol by-product are employed to drive the reaction to completion. mdpi.com

Acid-Catalyzed Transesterification : Strong acids like sulfuric acid or p-toluenesulfonic acid can catalyze the reaction between 3,5-Dimethoxymandelic acid, methyl ester and another alcohol (R-OH).

Base-Catalyzed Transesterification : Bases such as sodium methoxide (B1231860) or potassium carbonate are also effective catalysts. google.com This method is often faster than acid-catalyzed transesterification but is sensitive to the presence of water and free fatty acids, which can lead to saponification. mdpi.com

| Reaction Type | Typical Reagents/Catalysts | Expected Products | Key Conditions |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | 3,5-Dimethoxymandelic acid + Methanol | Heat (reflux), excess water chemguide.co.uk |

| Basic Hydrolysis | NaOH or KOH, H₂O/MeOH | Sodium or Potassium 3,5-Dimethoxymandelate + Methanol | Heat (reflux) commonorganicchemistry.com |

| Transesterification | R-OH, H₂SO₄ (acid catalyst) or NaOR (base catalyst) | 3,5-Dimethoxymandelic acid, alkyl ester (R) + Methanol | Excess R-OH, removal of methanol mdpi.comgoogle.com |

Functional Group Modifications

Beyond the ester group, both the secondary hydroxyl group and the aromatic ring are sites for further chemical modification.

The secondary, benzylic hydroxyl group is a key site of reactivity.

Oxidation : The benzylic alcohol can be readily oxidized to the corresponding ketone, yielding methyl 3,5-dimethoxybenzoylformate (an α-keto ester). This transformation is significant in organic synthesis as α-keto esters are valuable intermediates. mdpi.com A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective modern methods. researchgate.net For instance, reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been shown to be effective for the oxidation of benzylic alcohols to the corresponding carbonyl compounds. researchgate.net

Etherification : The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). This reaction yields an α-alkoxy ester derivative.

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups. wikipedia.org

Directing Effects : The two methoxy groups are strong activating groups and are ortho, para-directors. libretexts.org The side chain, -CH(OH)COOCH₃, is an electron-withdrawing group and is therefore deactivating and a meta-director. In this competitive scenario, the powerful activating and directing effect of the two methoxy groups dominates. msu.edu They strongly direct incoming electrophiles to the positions ortho and para to them. The positions ortho to both methoxy groups (C4 and C6) and the position para to both (C2) are the most activated sites for substitution.

Typical Reactions : Standard electrophilic aromatic substitution reactions are expected to proceed readily, often under milder conditions than those required for unsubstituted benzene (B151609). msu.edu These include:

Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (or without for the highly activated ring) would yield halogen-substituted derivatives at the C2, C4, or C6 positions.

Nitration : Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the ring.

Friedel-Crafts Alkylation/Acylation : Reaction with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) would install an alkyl or acyl group, respectively.

| Reaction Type | Typical Reagents | Predicted Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2-Bromo-, 4-Bromo-, and/or 6-Bromo- derivatives |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-, 4-Nitro-, and/or 6-Nitro- derivatives |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-, 4-Acetyl-, and/or 6-Acetyl- derivatives |

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The structural features of this compound make it a relevant precursor and model compound in various areas of chemical synthesis.

While this specific compound has not been detailed in the literature for this purpose, structurally similar molecules derived from mandelic acid have been successfully used to synthesize novel ionic liquids (ILs). rsc.orgrsc.org Research has demonstrated the synthesis of a series of ILs from mandelic acid by modifying its carboxylic acid and hydroxyl functionalities. rcsi.comresearchgate.net The general approach involves esterification of the carboxylic acid followed by quaternization of a nitrogen-containing heterocyclic cation (like 1-methylimidazole (B24206) or pyridine) via reaction with a derivative of the mandelic acid ester. rsc.org Given this precedent, this compound could theoretically serve as a precursor for creating ILs with a dimethoxy-substituted phenyl moiety, potentially tuning the IL's properties such as solvency and thermal stability.

Lignin (B12514952) is a complex aromatic biopolymer composed of phenylpropanoid units, including the syringyl (S) unit, which is characterized by a 3,5-dimethoxy-substituted aromatic ring. rug.nl The valorization of lignin often involves the cleavage of C-O and C-C bonds to produce valuable aromatic chemicals. nih.gov To study and optimize these cleavage reactions, researchers use simpler lignin model compounds that contain the key structural motifs of the native polymer. rug.nl

This compound represents a simple molecule containing the core S-type aromatic substitution pattern. researchgate.netnih.gov Its structure is analogous to the products that might be obtained from the oxidative cleavage of the propyl side chain of a syringyl unit in lignin. Therefore, it can serve as a valuable reference compound or a simplified model substrate for studying the stability and further reactions of lignin-derived monomers under various catalytic conditions, such as those involving acidolysis or oxidation.

Potential in the Synthesis of Other Pharmaceutical Precursors

While direct, documented pathways for the conversion of this compound into specific commercial pharmaceutical precursors are not extensively reported in publicly available literature, its chemical structure presents a versatile scaffold for the hypothetical synthesis of various pharmaceutical intermediates. The presence of a chiral center, a hydroxyl group, an ester, and a dimethoxy-substituted aromatic ring allows for a range of chemical modifications. These features make it a plausible starting material for precursors of bioactive molecules, particularly in the class of beta-adrenergic receptor antagonists (beta-blockers) and potentially as a fragment in the synthesis of complex antiviral nucleoside analogues.

The primary value of this compound in such synthetic routes lies in its potential as a chiral building block. Stereoselective control is a critical aspect of modern drug synthesis, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The secondary hydroxyl group on the alpha-carbon of the mandelate (B1228975) core offers a handle for directing stereoselective reactions or for resolution into single enantiomers, which can then be carried through a synthetic sequence to produce enantiomerically pure pharmaceutical precursors.

Hypothetical Synthetic Pathway to a Beta-Blocker Precursor

A plausible, albeit hypothetical, application of this compound is in the synthesis of aryloxypropanolamine-type beta-blocker precursors. The general structure of a beta-blocker contains an aromatic ring linked through an ether to a propanolamine (B44665) side chain. The 3,5-dimethoxyphenyl moiety present in the starting material can serve as the aromatic core.

A key transformation in this hypothetical pathway would be the conversion of the mandelic acid ester functionality to a group suitable for the introduction of the propanolamine side chain. This could be envisioned through a series of reduction and etherification steps.

Table 1: Hypothetical Reaction Scheme for the Synthesis of a Beta-Blocker Precursor

| Step | Reactant | Reagents and Conditions | Product | Purpose of Transformation |

| 1 | This compound | 1. LiAlH₄, THF, 0 °C to rt 2. H₂O workup | 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol | Reduction of the ester to a primary alcohol. |

| 2 | 1-(3,5-Dimethoxyphenyl)ethane-1,2-diol | 1. NaH, THF 2. Epichlorohydrin (B41342) | 2-((3,5-Dimethoxyphenyl)methoxy)methyloxirane | Introduction of the oxirane ring necessary for the propanolamine side chain. |

| 3 | 2-((3,5-Dimethoxyphenyl)methoxy)methyloxirane | Isopropylamine, MeOH, reflux | 1-((3,5-Dimethoxyphenyl)methoxy)-3-(isopropylamino)propan-2-ol | Ring-opening of the epoxide with an amine to form the final beta-blocker structure. |

This proposed sequence illustrates how the functional groups of this compound could be manipulated to construct the core structure of a beta-blocker. The initial reduction of the methyl ester would yield a diol, which could then be selectively etherified with epichlorohydrin to introduce the reactive epoxide moiety. The final step, a nucleophilic attack by an amine on the epoxide, is a standard method for elaborating the propanolamine side chain characteristic of many beta-blockers.

Potential as a Chiral Precursor in Antiviral Synthesis

In the realm of antiviral drug discovery, particularly for nucleoside analogues, complex stereochemistry is paramount for biological activity. While not a direct precursor, the chiral nature of this compound could hypothetically be exploited. The synthesis of certain antiviral nucleosides involves the coupling of a modified nucleobase with a chiral sugar or carbocyclic moiety. It is conceivable that through a series of stereospecific transformations, the chiral center of the mandelic acid derivative could be incorporated into a more complex chiral fragment suitable for such syntheses. However, this remains a speculative application without direct precedent in the available scientific literature.

The potential of this compound as a precursor in pharmaceutical synthesis is therefore more theoretical than established. Its utility would depend on the development of efficient and stereoselective synthetic routes that can transform its core structure into the more complex scaffolds required for modern therapeutics. The data presented in the hypothetical pathway for a beta-blocker precursor is based on well-established organic chemistry principles and serves to illustrate the potential applications of this chemical compound.

Mechanistic Investigations and Pathway Analysis

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of 3,5-Dimethoxymandelic acid, methyl ester is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction represents a fundamental process in organic chemistry for converting carboxylic acids and alcohols into esters. The mechanism proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. cerritos.edumasterorganicchemistry.comkhanacademy.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, in this case, methanol (B129727). youtube.com

The subsequent attack by methanol forms a tetrahedral intermediate. masterorganicchemistry.com Following this, a proton transfer occurs from the newly added methoxy (B1213986) group to one of the hydroxyl groups, converting the hydroxyl group into a better leaving group (water). masterorganicchemistry.comyoutube.com The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester. The final step involves the deprotonation of this intermediate by a base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com To drive the reaction toward the product side, an excess of the alcohol is often used, or the water byproduct is removed as it forms. masterorganicchemistry.comoperachem.com

| Step | Description | Key Feature |

|---|---|---|

| 1. Protonation | The carbonyl oxygen of 3,5-dimethoxymandelic acid is protonated by an acid catalyst. | Activation of the carbonyl group, increasing its electrophilicity. youtube.com |

| 2. Nucleophilic Attack | Methanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. | Formation of a tetrahedral intermediate. masterorganicchemistry.com |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. | Converts a hydroxyl group into a good leaving group (H₂O). masterorganicchemistry.com |

| 4. Elimination | A molecule of water is eliminated from the intermediate. | Re-formation of the C=O double bond, leading to a protonated ester. |

| 5. Deprotonation | The protonated ester is deprotonated. | Yields the final product, this compound, and regenerates the acid catalyst. |

The transformation of related 3,5-dimethoxy substituted phenolic compounds has been studied, providing insight into potential biological conversions. For instance, the enzymatic transformation of 3,5-dimethoxy-4-hydroxy cinnamic acid (sinapic acid) by the polyphenol oxidase from the fungus Trametes versicolor has been detailed. nih.govnih.gov The mechanism is proposed to involve the coupling of two phenoxy radicals, formed by the enzyme, followed by an intramolecular nucleophilic attack. nih.gov This leads to the formation of various oxidation products, demonstrating a pathway by which the 3,5-dimethoxy aromatic structure can be biologically modified. nih.gov

Metabolic Pathways Involving 3,5-Dimethoxymandelic Acid and its Esters in Biological Systems

The structural core of 3,5-Dimethoxymandelic acid originates from the phenylpropanoid pathway, a major route for the biosynthesis of a vast array of plant secondary metabolites. numberanalytics.comnih.gov This pathway converts the aromatic amino acid L-phenylalanine, which is itself derived from the shikimate pathway, into a variety of phenolic compounds. wikipedia.orgnih.gov

The initial step of the phenylpropanoid pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. numberanalytics.comresearchgate.net This is followed by a series of hydroxylation and methylation reactions. numberanalytics.comnih.gov To achieve the 3,5-dimethoxy substitution pattern, the aromatic ring would undergo hydroxylation at the 3 and 5 positions, followed by methylation of these hydroxyl groups. This methylation is catalyzed by specific O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as the methyl donor. nih.gov The modification of the three-carbon side chain of the phenylpropanoid intermediate would then lead to the formation of the mandelic acid structure. The entire process is a complex, highly regulated network of enzymatic reactions that produces diverse compounds essential for plant development and defense. nih.govsemanticscholar.org

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. researchgate.net |

| Cinnamate 4-hydroxylase | C4H | A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to p-coumaric acid. numberanalytics.com |

| 4-Coumarate-CoA ligase | 4CL | Activates p-coumaric acid and other hydroxycinnamic acids by converting them to their corresponding CoA thioesters. numberanalytics.com |

| O-methyltransferases | OMTs | Catalyze the transfer of a methyl group from SAM to the hydroxyl groups of various phenylpropanoid intermediates. nih.gov |

Microorganisms possess diverse catabolic pathways for the degradation of aromatic compounds, including methoxylated derivatives like 3,5-dimethoxymandelic acid. nih.govresearchgate.net The initial step in the microbial breakdown of such compounds often involves the cleavage of the ether bonds of the methoxy groups, a process known as O-demethylation. nih.gov This reaction, carried out by ether-cleaving enzymes, converts the methoxy groups into hydroxyl groups, typically forming a dihydroxybenzoic acid derivative (a protocatechuate or catechol-like intermediate). nih.gov

For example, studies on anaerobic bacteria have shown the metabolism of methoxylated benzoic acids proceeds via the removal of the methyl group, not the entire methoxy group. nih.gov In aerobic bacteria, such as Streptomyces species, substituted benzoic acids are converted to key intermediates like protocatechuic acid, which then undergoes aromatic ring cleavage. nih.gov This critical ring-opening step is catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic nucleus, breaking the stable ring structure and leading to aliphatic products that can enter central metabolic pathways like the TCA cycle. nih.govresearchgate.net

| Strategy | Description | Key Enzymes |

|---|---|---|

| Peripheral Pathways | Initial modification of the aromatic substrate to form a central intermediate. For methoxylated compounds, this includes O-demethylation. nih.gov | Monooxygenases, Etherases |

| Activation | The aromatic acid is often activated to its coenzyme A (CoA) thioester, particularly in anaerobic pathways. semanticscholar.orgresearchgate.net | Benzoate-CoA ligase |

| Ring Cleavage | The aromatic ring of the dihydroxy intermediate is cleaved. This is the key step in overcoming the ring's resonance stability. researchgate.net | Dioxygenases (e.g., protocatechuate 3,4-dioxygenase) |

| Central Metabolism | The resulting aliphatic products are further metabolized and funneled into central pathways like the TCA cycle. | Various hydrolases, dehydrogenases, etc. |

While 3,5-dimethoxymandelic acid is not established as a common endogenous metabolite, the metabolic fate of aromatic organic acids is highly relevant to renal physiology. The kidneys play a critical role in the homeostasis of circulating amino acids and the clearance of their metabolites. mdpi.com Aromatic compounds derived from dietary sources (such as plants) or from the metabolism of aromatic amino acids by gut microbiota are processed by the body and ultimately excreted by the kidneys. nih.gov

The renal handling of organic acids is a complex process involving glomerular filtration, active tubular secretion, and passive tubular reabsorption. nih.gov The efficiency of clearance can be influenced by factors like the compound's lipophilicity and protein binding. nih.gov In the context of kidney disease, the accumulation of metabolites derived from aromatic amino acids can be detrimental. For instance, compounds like p-cresyl sulfate (B86663) and indoxyl sulfate, which are derived from tyrosine and tryptophan, are well-known uremic toxins that contribute to the progression of chronic kidney disease (CKD). nih.gov Therefore, any exogenous or endogenous aromatic acid, including a compound like 3,5-dimethoxymandelic acid, would be subject to renal clearance, and its accumulation could be indicative of impaired kidney function. Studying the urinary excretion of such compounds can provide insights into metabolic processes and renal health.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. For a molecule like 3,5-Dimethoxymandelic acid, methyl ester, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Studies on related mandelic acid derivatives have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can effectively model their structures and electronic properties. nih.govresearcher.lifemdpi.com These calculations reveal how substituents on the phenyl ring, such as methoxy (B1213986) groups, influence the electronic environment. For this compound, the two methoxy groups at the meta positions are expected to have a significant electron-donating effect on the aromatic ring through resonance, while also exhibiting an electron-withdrawing inductive effect.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. By calculating these values, one can predict the molecule's susceptibility to electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map would further visualize the electron-rich and electron-deficient regions, indicating likely sites for intermolecular interactions.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Significance for this compound |

| HOMO Energy | Influences the molecule's ability to donate electrons. The methoxy groups would likely raise the HOMO energy compared to unsubstituted mandelic acid methyl ester. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. The ester and hydroxyl groups will influence the LUMO energy level. |

| HOMO-LUMO Gap | A key indicator of chemical reactivity. A moderate gap would suggest a balance of stability and reactivity. |

| Mulliken Charges | Provide insight into the charge distribution on each atom, highlighting polar regions of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule, which affects its solubility and intermolecular interactions. |

This table is predictive and based on the expected outcomes of quantum chemical calculations, informed by studies on analogous compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. iaanalysis.commdpi.com For this compound, MD simulations can reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in a vacuum or in a solvent.

The conformational landscape of this molecule is determined by the rotational freedom around several single bonds, including the C-C bond between the phenyl ring and the chiral carbon, and the bonds within the ester and hydroxyl groups. MD simulations can explore these degrees of freedom and identify the most stable conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. benthamdirect.comnih.gov

A study on mandelic acid peptidomimetic derivatives utilized MD simulations to understand their binding modes with aminopeptidase N, highlighting the importance of ligand conformation in biological activity. benthamdirect.comnih.gov Similarly, MD simulations of this compound could be employed to study its interactions with a target protein, providing a dynamic picture of the binding process. nih.gov

Table 2: Key Rotatable Bonds for Conformational Analysis

| Bond | Description | Potential Impact on Conformation |

| Phenyl - Cα | Rotation of the phenyl ring relative to the mandelic acid core. | Affects the overall shape and steric hindrance of the molecule. |

| Cα - C(O)OCH₃ | Rotation around the bond connecting the chiral carbon to the ester group. | Influences the orientation of the ester group and its potential for interactions. |

| O - CH₃ (methoxy) | Rotation of the methyl groups of the methoxy substituents. | Can affect the local electronic environment and steric profile of the phenyl ring. |

| Cα - OH | Rotation of the hydroxyl group. | Determines the hydrogen bonding capabilities of the molecule. |

This table outlines the principal bonds whose rotation would be explored in a molecular dynamics simulation to understand the conformational flexibility of this compound.

Structure-Activity Relationship (SAR) Studies for Related Compounds

For instance, research on phenylacetic acid derivatives has been conducted to develop agonists for peroxisome proliferator-activated receptors (hPPARs), which are important targets in metabolic diseases. nih.gov These studies systematically modify the phenylacetic acid scaffold and evaluate the impact on biological activity, leading to the identification of potent drug candidates. nih.gov Similarly, SAR studies on mandelic acid derivatives have been performed to explore their potential as antifungal agents. nih.gov One such study designed and synthesized novel mandelic acid derivatives containing a 1,3,4-oxadiazothioether moiety and found that their antifungal activity was influenced by the stereochemistry and the nature of substituents. nih.gov

A hypothetical SAR study on this compound could involve synthesizing analogs with variations in:

The substituents on the phenyl ring: Replacing the methoxy groups with other electron-donating or electron-withdrawing groups to probe the electronic requirements for activity.

The ester group: Modifying the methyl ester to other alkyl or aryl esters to investigate the influence of size and lipophilicity.

The α-hydroxyl group: Acylating or etherifying the hydroxyl group to assess its importance in target binding, potentially through hydrogen bonding.

These systematic modifications would help to build a predictive model for the biological activity of this class of compounds.

In Silico Screening and Design of Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov Should a particular biological activity be identified for this compound, in silico methods could be employed to discover more potent and selective derivatives.

The process would typically begin with molecular docking, where the three-dimensional structure of the target protein is used to predict the binding conformation and affinity of the ligand. nih.gov The structure of this compound would serve as a starting point for a ligand-based virtual screen, searching for compounds with similar shapes and pharmacophoric features. mdpi.com A pharmacophore model would be constructed based on the key interaction points, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Once a set of initial "hits" is identified, computational methods can be used to design novel derivatives with improved properties. This can involve:

Fragment-based design: Using small molecular fragments to build new molecules that fit optimally into the binding pocket of the target.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

For example, in silico studies on other small molecules have successfully identified potential inhibitors for various diseases by screening large compound databases and optimizing the lead structures. nih.govresearcher.life This approach significantly accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Future Research Directions and Unexplored Avenues

Sustainable Synthesis and Green Chemistry Applications

The future of chemical synthesis lies in the adoption of sustainable practices, and the production of 3,5-Dimethoxymandelic acid, methyl ester is no exception. A primary goal for researchers is to develop environmentally benign synthetic routes that minimize waste and energy consumption. Key to this endeavor is the application of green chemistry metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), to evaluate and optimize synthetic pathways. semanticscholar.orgmdpi.comwhiterose.ac.uk

Current research in green chemistry emphasizes the use of renewable feedstocks, safer solvents, and catalytic reactions over stoichiometric ones. For the synthesis of esters like this compound, advancements in areas such as chemoenzymatic processes and the use of greener reagents and solvents are paving the way for more sustainable industrial production. semanticscholar.org The development of a robust green synthesis for this compound would not only be environmentally beneficial but could also make it more economically viable for a broader range of applications.

Advanced Metabolomic Profiling and Systems Biology Integration

Understanding the role of this compound within biological systems is a critical area for future research. Advanced metabolomic profiling techniques can be employed to detect and quantify this compound in various biological matrices, shedding light on its endogenous presence and metabolic pathways. The elicitation of metabolic pathways, for instance by using methyl jasmonate in plant cell cultures, can trigger deep alterations in the composition and content of specific classes of compounds, a phenomenon that could be explored in relation to this compound. mdpi.com Integrating data from metabolomics with other "omics" fields, such as genomics and proteomics, within a systems biology framework will be crucial for elucidating its physiological functions and interactions within complex biological networks.

Chemoenzymatic Approaches for Enantioselective Synthesis

Many bioactive molecules are chiral, with one enantiomer often exhibiting significantly higher potency or a different biological effect than the other. Therefore, the development of methods for the enantioselective synthesis of this compound is of paramount importance. Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful tool for producing enantiomerically pure compounds.

Lipase-catalyzed kinetic resolution is a well-established method for separating enantiomers of esters and could be a viable strategy for resolving racemic this compound. polimi.itnih.govmdpi.comresearchgate.net Furthermore, the broader field of enzymatic asymmetric synthesis continues to evolve, with enzymes like transaminases and monooxygenases being engineered for novel catalytic activities. nih.gov Future research will likely focus on identifying or engineering enzymes that can catalyze the asymmetric synthesis of the desired enantiomer of this compound with high efficiency and selectivity.

Exploration of Novel Bioactivities and Molecular Mechanisms

Preliminary research into structurally related compounds suggests that this compound may possess interesting biological activities. For instance, resorcinolic lipids, which share a dimethoxybenzene moiety, have been shown to exhibit a range of effects, including bactericidal, fungicidal, and antitumoral properties. nih.gov Future investigations should systematically screen this compound for a wide array of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.

Should any significant bioactivity be discovered, subsequent research will need to focus on elucidating the underlying molecular mechanisms of action. This will involve a combination of in vitro and in vivo studies to identify cellular targets and signaling pathways modulated by the compound.

Application in Advanced Materials and Fine Chemical Production

Beyond its potential biological applications, this compound could serve as a valuable building block in the synthesis of advanced materials and fine chemicals. Its functional groups—an ester, a hydroxyl group, and a dimethoxy-substituted aromatic ring—offer multiple points for chemical modification, making it a versatile precursor for more complex molecules.

In the realm of materials science, it could be incorporated into polymers to impart specific properties. In fine chemical production, it could serve as a starting material for the synthesis of specialty chemicals, fragrances, and pharmaceuticals. For example, the related compound methyl 3,5-dimethoxybenzoate (B1226732) is used as a starting reagent in the synthesis of key intermediates for pharmaceuticals like mycophenolic acid. sigmaaldrich.com Exploring the reactivity of this compound and its derivatives will be key to unlocking its potential in these areas.

Q & A

Basic: What are the key structural features and molecular properties of 3,5-dimethoxymandelic acid, methyl ester?

The compound features a mandelic acid backbone with methoxy groups at the 3 and 5 positions of the phenyl ring and a methyl ester moiety at the carboxylic acid group. Key molecular properties include:

- Molecular formula : Likely derived from analogous structures (e.g., benzoic acid esters with dimethoxy substitutions: C10H12O4) .

- Spectral data : IR and mass spectrometry can confirm functional groups, such as ester carbonyl (1700–1750 cm⁻¹) and methoxy C-O stretches (1250–1050 cm⁻¹) .

- Chromatographic behavior : Retention indices in GC/MS can be inferred from structurally similar esters (e.g., methyl 3,5-dimethoxybenzoate) .

Basic: What synthetic routes are commonly employed to prepare this compound?

A typical synthesis involves:

- Step 1 : Alkylation or etherification of mandelic acid derivatives to introduce methoxy groups at the 3 and 5 positions.

- Step 2 : Esterification of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄ or HCl) .

- Key considerations : Use of anhydrous conditions to prevent hydrolysis and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) or enzymatic catalysts for regioselective methoxylation .

- Temperature control : Maintain ≤60°C during esterification to minimize side reactions (e.g., transesterification) .

- In-line monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates .

- Scale-up strategies : Transition from batch to continuous flow reactors for enhanced reproducibility .

Advanced: What analytical techniques are most effective for characterizing and quantifying this compound?

- GC/MS : Ideal for volatile derivatives; compare retention times and fragmentation patterns with standards (e.g., methyl 3,5-dimethoxybenzoate) .

- HPLC with UV detection : Use C18 columns and methanol/water gradients (λ = 254 nm for aromatic detection) .

- NMR spectroscopy : ¹H NMR can resolve methoxy (δ 3.7–3.9 ppm) and ester methyl (δ 3.6–3.7 ppm) groups .

- IR spectroscopy : Validate ester and methoxy functional groups .

Advanced: What biological activities or mechanisms have been hypothesized for this compound?

- Biomarker potential : Structurally similar compounds (e.g., 3,5-dimethoxymandelic amide) have been investigated as metabolic biomarkers for renal dysfunction in diabetes .

- Enzyme inhibition : The dimethoxy phenyl group may mimic salicylic acid derivatives, suggesting potential cyclooxygenase (COX) inhibition. Validate via in vitro assays (e.g., COX-1/2 activity tests) .

Advanced: How should researchers address stability and reactivity challenges during storage and experimentation?

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation .

- Incompatibilities : Avoid strong acids/bases (risk of ester cleavage) and oxidizing agents (risk of phenyl ring degradation) .

- Decomposition products : Monitor via GC/MS for traces of mandelic acid (hydrolysis product) or quinone derivatives (oxidation products) .

Advanced: How can contradictions in experimental data (e.g., conflicting spectral results) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro